Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring, which is a fused bicyclic structure containing both benzene and thiazole rings The compound also features a chlorophenoxy group, an acetamido group, and a methyl ester functional group
Properties
IUPAC Name |
methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4S/c1-23-16(22)10-2-7-13-14(8-10)25-17(19-13)20-15(21)9-24-12-5-3-11(18)4-6-12/h2-8H,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOAJNFOLIMURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where 4-chlorophenol reacts with an appropriate electrophilic intermediate.
Acetamido Group Addition: The acetamido group is typically added through an acylation reaction, where an acyl chloride or anhydride reacts with the amine group on the benzo[d]thiazole ring.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester, usually achieved by reacting the acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the thiazole ring or the phenoxy group, leading to the formation of sulfoxides or quinones, respectively.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H12Cl2N2O2S
- Molecular Weight : 367.2 g/mol
- IUPAC Name : N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-chloro-2-methylphenoxy)acetamide
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate demonstrate effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Case Study : A study on thiazole derivatives revealed promising antimicrobial activity against pathogens responsible for infections, suggesting that modifications in the thiazole structure can enhance efficacy against resistant strains .
Anticancer Properties
The anticancer potential of this compound is notable, particularly in targeting breast cancer cells.
- Case Study : In vitro studies have demonstrated that similar compounds can inhibit the growth of estrogen receptor-positive breast adenocarcinoma cell lines (e.g., MCF7). The mechanism involves inducing apoptosis and disrupting cell cycle progression .
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with specific biological targets, enhancing the understanding of its mechanism of action.
- Insights : Docking simulations suggest that the compound interacts effectively with receptors involved in cancer proliferation pathways, indicating a potential for drug development .
Comparative Analysis of Thiazole Derivatives
To better understand the applications of this compound, a comparative analysis with other thiazole-containing compounds is provided below:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | High (MCF7 cells) | Contains chlorophenoxy group |
| N-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide | High | Moderate | Strong against Gram-positive bacteria |
| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | Low | High (multiple cell lines) | Exhibits strong cytotoxicity |
Mechanism of Action
The mechanism of action of Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can be compared with other benzo[d]thiazole derivatives, such as:
Methyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate: Similar structure but with additional chlorine atoms, which may enhance its reactivity and biological activity.
Methyl 2-(2-(4-bromophenoxy)acetamido)benzo[d]thiazole-6-carboxylate:
Methyl 2-(2-(4-fluorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate: Fluorine substitution can significantly impact the compound’s stability and reactivity.
These comparisons highlight the uniqueness of this compound, particularly in terms of its specific substituents and their influence on its chemical and biological properties.
Biological Activity
Methyl 2-(2-(4-chlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, characterized by the following components:
- 4-chlorophenoxy group
- Acetamido substituent
- Methyl carboxylate functional group
Its molecular formula is with a molecular weight of approximately 447.89 g/mol. The unique arrangement of these substituents enhances its potential applications in medicinal chemistry, particularly in drug discovery and development.
Biological Activities
Research indicates that compounds containing the benzo[d]thiazole scaffold, including this compound, exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Derivatives of benzo[d]thiazole have shown effectiveness against various microbial strains.
- The compound's structural features suggest potential for significant antimicrobial effects.
-
Anticancer Properties :
- Studies have demonstrated that similar compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- For instance, a related compound was found to exhibit anticancer activity against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines .
-
Anti-inflammatory Effects :
- The presence of specific functional groups may contribute to its anti-inflammatory properties, although detailed studies are needed to elucidate these effects.
Preliminary studies suggest that this compound may interact with various biomolecules involved in apoptosis and cell signaling pathways. Molecular docking studies have been proposed to further elucidate these interactions, providing insights into how structural modifications might enhance efficacy or reduce toxicity .
Comparative Analysis with Similar Compounds
A comparison table highlights the biological activities of structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate | Contains amino group instead of acetamido | Anticancer and antimicrobial properties |
| Methyl 2-aminobenzo[d]thiazole-7-carboxylate | Different carboxylate position | Antimicrobial and anti-inflammatory effects |
| 5-Chlorobenzo[d]thiazole-2-carboxylic acid | Lacks methyl ester; carboxylic acid present | Potential anticancer activity |
The uniqueness of this compound lies in its specific combination of substituents that may enhance solubility and bioavailability compared to similar compounds.
Case Studies and Research Findings
- In Vitro Studies :
- Molecular Docking Studies :
- Pharmacological Evaluations :
Q & A
Q. Critical Factors Affecting Yield
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Basic Research Question
- 1H/13C NMR : Essential for confirming regiochemistry and functional groups. For example, the methyl ester group at C6 appears as a singlet near δ 3.8 ppm in 1H NMR, while aromatic protons show splitting patterns consistent with the benzothiazole core .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding networks. A related compound crystallized in the monoclinic P21/c space group, revealing intramolecular N–H···N and C–H···O interactions critical for stability .
- LC-MS : Validates molecular weight (e.g., [M–H]⁻ at m/z 617.0 for analogs) and detects impurities .
Methodological Note : For ambiguous NMR signals, 2D experiments (e.g., COSY, HSQC) are recommended to resolve overlapping peaks.
How do structural modifications at the thiazole ring or acetamido group affect biological activity?
Advanced Research Question
- Thiazole ring modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) enhances DNA gyrase inhibition (IC₅₀ values <1 µM in Acinetobacter baumannii). Conversely, bulky substituents reduce cell permeability .
- Acetamido group variations : Replacing 4-chlorophenoxy with fluorophenyl groups increases antimicrobial potency but may reduce solubility .
- Ester vs. carboxylic acid : Methyl esters improve membrane permeability compared to free acids, as shown in benzothiazole-based inhibitors .
Q. Structure-Activity Relationship (SAR) Table
| Modification | Biological Activity (Example) | Evidence |
|---|---|---|
| 4-Cl phenoxy | Enhanced DNA gyrase binding | |
| Methyl ester at C6 | Improved bioavailability | |
| Thiazole N-methylation | Reduced cytotoxicity |
What computational methods predict the binding affinity of this compound to biological targets?
Advanced Research Question
- Molecular docking : Used to model interactions with DNA gyrase (PDB: 5YY). The 4-chlorophenoxy group occupies a hydrophobic pocket, while the benzothiazole core forms π-π stacking with Tyr109 .
- MD simulations : Reveal stability of ligand-protein complexes over 100 ns, with RMSD <2 Å for key residues .
- QSAR models : Correlate logP values with antimicrobial activity; optimal logP ~3.5 balances solubility and membrane penetration .
Validation : Experimental IC₅₀ values should be cross-checked with computational predictions to refine models.
How can researchers address discrepancies in reported biological activities across studies?
Advanced Research Question
Discrepancies often arise from:
Q. Resolution Strategies
Standardize assays : Use CLSI guidelines for antimicrobial testing.
Characterize batches : LC-MS purity >95% required for reproducible results.
Control solvents : Limit DMSO to ≤0.1% in biological assays .
What are the challenges in resolving hydrogen-bonding networks in crystalline forms of this compound?
Advanced Research Question
- Polymorphism : Multiple crystal forms (e.g., monoclinic vs. orthorhombic) complicate structure determination.
- Weak interactions : C–H···π and van der Waals forces dominate packing, requiring high-resolution (<1.0 Å) X-ray data .
- Disorder : Flexible 4-chlorophenoxy groups may exhibit positional disorder, resolved using SHELXL refinement .
Methodological Recommendation : Use synchrotron radiation for high-resolution data collection and Hirshfeld surface analysis to quantify intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
